molecular formula C14H16Cl3F3N2O B11990600 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide

3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide

Cat. No.: B11990600
M. Wt: 391.6 g/mol
InChI Key: JKNHLUJQYJZEQX-UHFFFAOYSA-N
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Description

3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethyl-aniline, 2,2,2-trichloroethanol, and 3-methylbutyric acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(2,2,2-trichloro-1-phenylamino-ethyl)-butyramide
  • 3-Methyl-N-(2,2,2-trichloro-1-(4-trifluoromethyl-phenylamino)-ethyl)-butyramide

Uniqueness

The presence of the trifluoromethyl group in 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H16Cl3F3N2O

Molecular Weight

391.6 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]butanamide

InChI

InChI=1S/C14H16Cl3F3N2O/c1-8(2)6-11(23)22-12(13(15,16)17)21-10-5-3-4-9(7-10)14(18,19)20/h3-5,7-8,12,21H,6H2,1-2H3,(H,22,23)

InChI Key

JKNHLUJQYJZEQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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